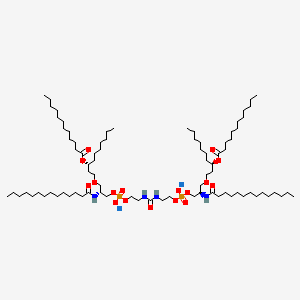![molecular formula C19H22N4S B1243772 1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine](/img/structure/B1243772.png)
1-[2-(piperidin-1-yl)ethyl]-N-[(E)-thiophen-2-ylmethylidene]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[2-(1-piperidinyl)ethyl]-2-benzimidazolyl]-1-thiophen-2-ylmethanimine is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Understanding Heterocyclic Amines in Food and Health
Heterocyclic amines (HAs), like the one , are commonly investigated due to their presence in cooked foods and potential health implications. Wakabayashi et al. (1993) reported that many HAs, isolated from cooked foods, have been identified as mutagenic, and some have shown carcinogenicity in rodents and monkeys. The study indicated continuous human exposure to HAs, such as PhIP and MeIQx, through the normal diet, and provided quantitative data on HA levels in various cooked foods and urine samples, estimating daily exposures to these compounds (Wakabayashi et al., 1993).
Interaction with Biological Systems
Turteltaub et al. (1999) explored the dosimetry of protein and DNA adduct formation by low doses of HAs like MeIQx and PhIP in rodents, comparing adduct levels to those formed in humans. The study highlighted differences in metabolite profiles between humans and rodents for both HAs, suggesting that rodent models may not accurately represent the human response to HA exposure (Turteltaub et al., 1999).
Biomarkers of Exposure
Fang et al. (2004) developed an assay for N2-(2'-deoxyguanosin-8-yl)PhIP in urine, which could serve as a biomarker for DNA adduction and repair after exposure to PhIP, highlighting the importance of monitoring internal doses of genotoxic species in studies related to diet-related cancer (Fang et al., 2004).
Dietary Assessment and Xenobiotics
Zapico et al. (2022) conducted a descriptive cross-sectional study on the intake of xenobiotics, including HAs, from food processing among different populations. This study underscores the significance of understanding the intake of these compounds, given their potential relation to certain types of cancer (Zapico et al., 2022).
Eigenschaften
Molekularformel |
C19H22N4S |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(E)-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C19H22N4S/c1-4-10-22(11-5-1)12-13-23-18-9-3-2-8-17(18)21-19(23)20-15-16-7-6-14-24-16/h2-3,6-9,14-15H,1,4-5,10-13H2/b20-15+ |
InChI-Schlüssel |
SIHXQHBGFVHAIS-HMMYKYKNSA-N |
Isomerische SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2/N=C/C4=CC=CS4 |
SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
Kanonische SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N=CC4=CC=CS4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






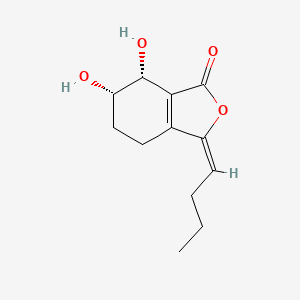

![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)

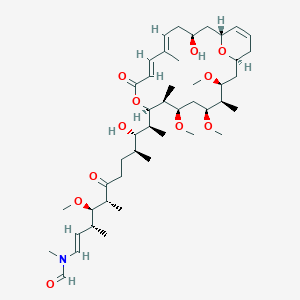
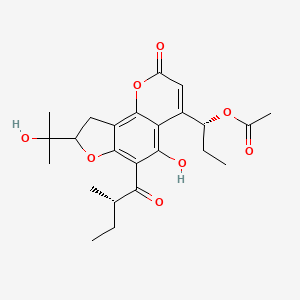
![(2S)-2-[[(2S)-2-[[(E)-3-methoxybut-2-enoyl]-methylamino]-3-(4-methoxyphenyl)propanoyl]-methylamino]-N,4-dimethyl-N-[(2S,3S)-3-methyl-1-oxo-1-[(2S)-2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]pentan-2-yl]pentanamide](/img/structure/B1243712.png)
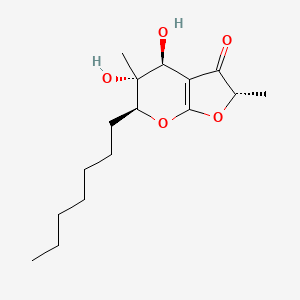
![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1243715.png)
